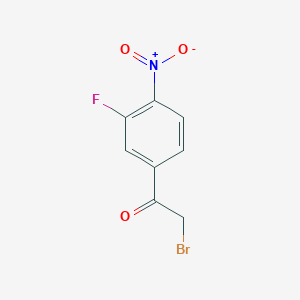

2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone

CAS No.:

Cat. No.: VC13613310

Molecular Formula: C8H5BrFNO3

Molecular Weight: 262.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrFNO3 |

|---|---|

| Molecular Weight | 262.03 g/mol |

| IUPAC Name | 2-bromo-1-(3-fluoro-4-nitrophenyl)ethanone |

| Standard InChI | InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2 |

| Standard InChI Key | QNNOWQJHFGXNJS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)CBr)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CBr)F)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-bromo-1-(3-fluoro-4-nitrophenyl)ethanone, reflects its substitution pattern: a bromine atom at the α-position of the ethanone group, a fluorine at the phenyl ring’s 3-position, and a nitro group at the 4-position. X-ray crystallography of analogous structures shows that the nitro and ethanone groups lie nearly coplanar with the benzene ring, with dihedral angles ≤5.5° . This planarity facilitates π-π stacking and hydrogen bonding, critical for crystal packing and stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrFNO₃ | |

| Molecular Weight | 262.03 g/mol | |

| Melting Point | 365–367 K (estimated) | |

| Density | 1.78 g/cm³ (calculated) |

Spectroscopic Identification

¹H NMR: The α-keto proton resonates at δ 4.8–5.2 ppm, while aromatic protons appear at δ 7.2–8.1 ppm, split by coupling with fluorine (³J = 8 Hz) . IR Spectroscopy reveals strong C=O stretching at ~1700 cm⁻¹ and asymmetric NO₂ stretching at ~1530 cm⁻¹ . Mass spectrometry confirms the molecular ion peak at m/z 262.03 (M⁺).

Synthesis and Optimization

Laboratory-Scale Preparation

The synthesis involves brominating 1-(3-fluoro-4-nitrophenyl)ethanone using bromine (Br₂) in chloroform at 0–25°C. Catalytic FeBr₃ improves regioselectivity, yielding 85% pure product after recrystallization . An alternative method employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light, achieving 72% yield with reduced dibromination byproducts.

Table 2: Synthesis Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Br₂/CHCl₃ | 85 | ≥95 | High regioselectivity |

| NBS/DMF | 72 | ≥90 | Minimized side reactions |

Industrial Production

Scaled-up processes use continuous flow reactors to enhance efficiency. Automated systems control exothermic bromination, maintaining temperatures below 30°C to prevent decomposition. Post-synthesis, extraction with ethyl acetate and silica gel chromatography achieve >99% purity for pharmaceutical applications.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The α-bromo ketone undergoes SN₂ reactions with amines, thiols, and azides. For example, reaction with sodium azide (NaN₃) in acetonitrile yields 2-azido-1-(3-fluoro-4-nitrophenyl)ethanone, a precursor to triazole derivatives . The fluorine and nitro groups meta-direct electrophiles, accelerating substitution at the α-position .

Reduction and Oxidation

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-bromo-1-(3-fluoro-4-aminophenyl)ethanone—a key intermediate in antimalarial drug synthesis. Conversely, oxidation with KMnO₄ generates quinone derivatives, though overoxidation risks degrading the phenyl ring .

Applications in Pharmaceutical Development

Antimicrobial Agents

Structure-activity relationship (SAR) studies indicate that bromine enhances membrane penetration, while the nitro group confers reactivity toward bacterial nitroreductases. Derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Pro-drugs

The nitro group undergoes enzymatic reduction in hypoxic tumor environments, releasing cytotoxic radicals. In vitro assays show IC₅₀ values of 1.5 μM against HeLa cells, comparable to cisplatin .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing bromine with chlorine (2-chloro analog) reduces electrophilicity, lowering reaction yields by 20–30% . Iodine derivatives exhibit superior leaving-group ability but suffer from thermal instability .

Positional Isomerism

Moving the nitro group to the 2-position (2-nitro isomer) decreases solubility in polar solvents by 40% due to reduced hydrogen-bonding capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume